
(R)-2-((Benzyloxy)methyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((Benzyloxy)methyl)oxetane is a chiral oxetane derivative that has garnered interest in various fields of chemistry and medicinal research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Benzyloxy)methyl)oxetane typically involves the use of chiral starting materials and catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of a benzyloxy-substituted alcohol with an oxetane precursor under basic conditions. The reaction is often catalyzed by a chiral catalyst to ensure enantioselectivity .
Industrial Production Methods
Industrial production of ®-2-((Benzyloxy)methyl)oxetane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-2-((Benzyloxy)methyl)oxetane undergoes various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to linear alcohols or ethers.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-derived ketones or aldehydes, while reduction can produce alcohols or ethers .
Scientific Research Applications
®-2-((Benzyloxy)methyl)oxetane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioisostere in drug design, replacing more reactive or toxic functional groups.
Medicine: Explored for its potential in developing new pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-((Benzyloxy)methyl)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways and targets depend on the context of its use, such as in drug design or material synthesis .
Comparison with Similar Compounds
Similar Compounds
3,3-Diaryloxetanes: These compounds are similar in structure but have different substituents on the oxetane ring, leading to variations in reactivity and properties.
Oxetan-3-ol: Another oxetane derivative with a hydroxyl group, used as an isosteric replacement for carboxylic acids.
3-Aminooxetanes: Used as peptidomimetics, replacing amide groups in peptides.
Uniqueness
®-2-((Benzyloxy)methyl)oxetane is unique due to its chiral nature and the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the development of enantioselective synthesis and drug design .
Properties
CAS No. |
1240786-75-7 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2R)-2-(phenylmethoxymethyl)oxetane |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-11/h1-5,11H,6-9H2/t11-/m1/s1 |
InChI Key |
LMLDXXXZBRCPIP-LLVKDONJSA-N |
Isomeric SMILES |
C1CO[C@H]1COCC2=CC=CC=C2 |
Canonical SMILES |
C1COC1COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


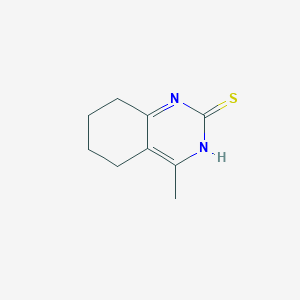
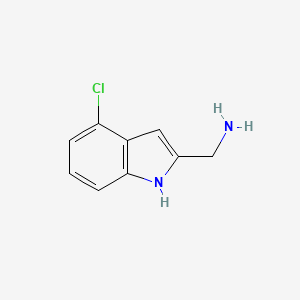
![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)
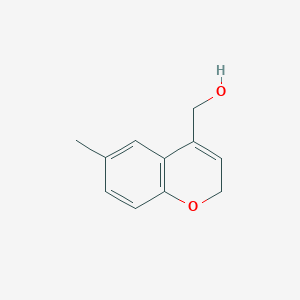

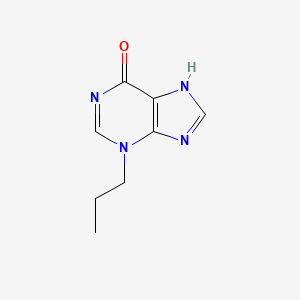
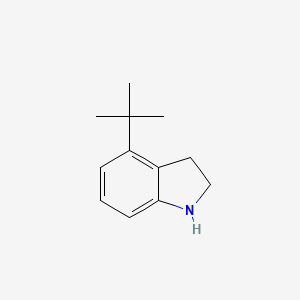

![7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11912455.png)
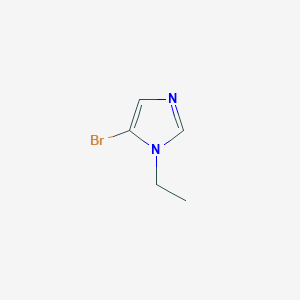



![3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B11912491.png)
